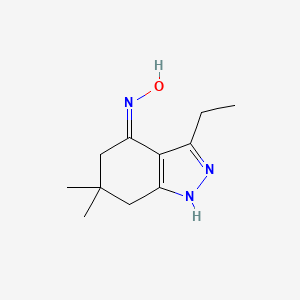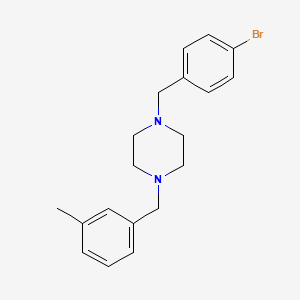![molecular formula C19H26N2O2S B6035060 N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide exerts its pharmacological effects by inhibiting GABA transaminase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing GABAergic neurotransmission, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide reduces neuronal excitability and can have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, indicating its potential use as a therapeutic agent. However, there are also limitations to the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in lab experiments. For example, the pharmacokinetics and pharmacodynamics of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide may differ between species, which can limit the extrapolation of results from animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide. One potential area of investigation is the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Clinical trials are needed to evaluate the safety and efficacy of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in humans. Another area of research is the development of novel GABA transaminase inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide and to identify potential off-target effects.
Synthesemethoden
The synthesis of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(methylthio)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to give the piperidinyl acid derivative. The final step involves the coupling of the piperidinyl acid derivative with cyclopropylamine to give N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has anticonvulsant properties and can reduce the frequency and severity of seizures in animal models of epilepsy. N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has also been shown to reduce cocaine self-administration and reinstatement in animal models of addiction, suggesting its potential use in the treatment of drug addiction. Furthermore, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-24-17-7-3-2-6-16(17)19(23)21-12-4-5-14(13-21)8-11-18(22)20-15-9-10-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYRBJDORWASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6034983.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6034990.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6034997.png)
![6-(3-fluorophenyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![(3-(3-methoxybenzyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6035012.png)
![2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B6035023.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)

![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)
